N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H14FNO3 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.09577147 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallography and Polymorphism
Research has highlighted the significance of crystallography in understanding the polymorphic nature of compounds structurally related to N-(2-fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. For instance, studies on disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide have revealed how positional disorder in the crystal structure can lead to polymorphism, affecting the molecular conformation and packing within the crystal lattice through hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2008).
Photophysics and Anion Sensing
Another study explored the photophysical behavior of a fluorescent molecular system structurally similar to this compound, demonstrating its potential as a selective sensor for fluoride ions. This was achieved through specific interactions leading to observable changes in absorption and emission properties, pinpointing the compound's utility in detecting fluoride ions in various settings (Sarkar & Samanta, 2007).
Medicinal Chemistry
In medicinal chemistry, the focus has been on synthesizing and evaluating compounds with structures related to this compound for their biological activities. For example, studies have developed compounds targeting the serotonin 1A receptors in the brain, suggesting potential applications in treating neurological disorders (Kepe et al., 2006). Another area of research involves the development of fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors, highlighting the role of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).
Bioimaging
The utility of phenoxazine-based fluorescent chemosensors, which share structural features with this compound, has been demonstrated in bioimaging applications. Such compounds have been developed for the discriminative detection of ions like Cd2+ and CN−, with further applications in live cell and zebrafish imaging, underscoring their importance in environmental monitoring and biological research (Ravichandiran et al., 2020).
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-oxochromen-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-18-9-2-3-10-19(18)24-21(25)16-8-5-7-14(12-16)17-13-15-6-1-4-11-20(15)27-22(17)26/h1-13H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJTYZITDBXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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